molecular formula C6H8N6S B2637288 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 40535-09-9

4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2637288
CAS RN: 40535-09-9
M. Wt: 196.23
InChI Key: LXXGXEZHAPITAL-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .


Molecular Structure Analysis

The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . Due to steric factors, the structure of these compounds is not coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole compounds include a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as “4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol”, are known for their potent antileishmanial activities . Leishmaniasis is a communicable, devastating, and neglected tropical disease affecting more than 500 million people worldwide . The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .

Antimalarial Activity

These compounds also exhibit potent antimalarial activities . The target compounds were evaluated in vivo against Plasmodium berghei infected mice . The result revealed that the compounds elicited better inhibition effects against Plasmodium berghei .

Antioxidant Activity

Pyrazole derivatives have been shown to possess good radical scavenging activity . This antioxidant activity can be beneficial in various biological processes and therapeutic applications .

Anticancer Activity

Several pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Some drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .

Neurotoxicity Studies

Research has been conducted to study the potential neurotoxic effects of pyrazole derivatives . This involves studying cholinergic key enzyme potentials, such as cholinesterases, butyrylcholinesterase, AchE, and other enzymes in relation to changes in biological behavior .

Drug Development

Due to their wide variety of therapeutic and pharmacological properties, pyrazole derivatives are common structural units in marketed drugs and in targets in the drug discovery process .

Mechanism of Action

The mechanism of action of pyrazole compounds involves their antileishmanial and antimalarial activities. For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Future Directions

The future directions for the research on pyrazole compounds include further exploration of their diverse biological activities. Several derivatives have shown cytotoxicity in the RKO cell line, suggesting potential applications in cancer treatment .

properties

IUPAC Name

4-amino-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6S/c1-3-2-4(9-8-3)5-10-11-6(13)12(5)7/h2H,7H2,1H3,(H,8,9)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXGXEZHAPITAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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